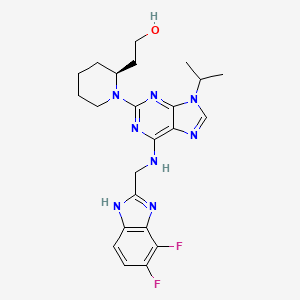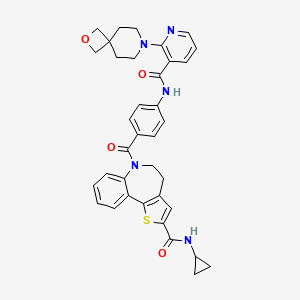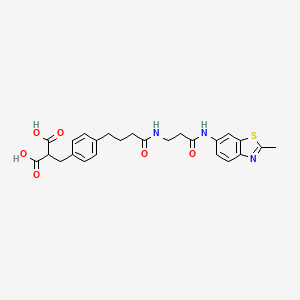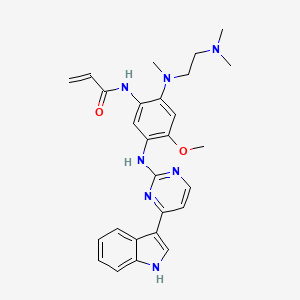
Azide-PEG5-t-butyl ester
Descripción general
Descripción
Azide-PEG5-t-butyl ester is a polyethylene glycol derivative containing an azide group and a t-butyl ester group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The azide group can react with alkyne, bicyclo[6.1.0]nonyne, and dibenzocyclooctyne via Click Chemistry to yield a stable triazole linkage. The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Mecanismo De Acción
- Interaction with Targets : The azide group can react with molecules containing alkyne, BCN (benzyl cyclooctyne), or DBCO (dibenzocyclooctyne) via Click Chemistry. Specifically:
- CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) : The azide group reacts with alkyne groups in a copper-catalyzed reaction, forming a stable triazole linkage .
- SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) : The azide group can also react with DBCO or BCN groups in a strain-promoted reaction, leading to the same triazole linkage .
- Environmental Factors : Stability and efficacy depend on environmental conditions (e.g., pH, temperature, presence of competing molecules). Proper storage (e.g., at -20°C) is crucial for maintaining stability .
Mode of Action
Action Environment
Análisis Bioquímico
Biochemical Properties
The azide group in Azide-PEG5-t-butyl ester can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is highly selective and efficient, making this compound a valuable tool in biochemical research. The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its reaction with Alkyne, BCN, DBCO via Click Chemistry to form a stable triazole linkage . This reaction can lead to changes in gene expression, enzyme inhibition or activation, and other molecular-level effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Azide-PEG5-t-butyl ester can be synthesized through a multi-step process involving the reaction of polyethylene glycol with azide and t-butyl ester groups. The azide group is typically introduced via nucleophilic substitution reactions using azide salts such as sodium azide or potassium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide . The t-butyl ester group is often introduced through esterification reactions involving t-butyl alcohol and carboxylic acids in the presence of acid catalysts like concentrated sulfuric acid .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification and nucleophilic substitution reactions under controlled conditions to ensure high purity and yield. The process typically includes purification steps such as distillation and recrystallization to obtain the final product with a purity of 98% .
Types of Reactions:
Substitution Reactions: The azide group in this compound can undergo nucleophilic substitution reactions, particularly in the presence of primary and secondary alkyl halides.
Reduction Reactions: The azide group can be reduced to a primary amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Click Chemistry Reactions: The azide group can react with alkynes, bicyclo[6.1.0]nonyne, and dibenzocyclooctyne to form stable triazole linkages
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide or potassium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Click Chemistry: Copper(I) catalyzed azide-alkyne cycloaddition reactions
Major Products:
Primary Amines: Formed from the reduction of the azide group.
Triazoles: Formed from Click Chemistry reactions with alkynes
Aplicaciones Científicas De Investigación
Azide-PEG5-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used in Click Chemistry for the synthesis of complex molecules and bioconjugation
Biology: Employed in the modification of peptides and proteins for studying biological processes.
Medicine: Utilized in drug delivery systems to improve solubility and bioavailability of therapeutic agents
Industry: Applied in the production of hydrophilic polymers and as a reagent in various chemical reactions
Comparación Con Compuestos Similares
- Azido-PEG-acid
- Azido-PEG-NHS ester
- Azido-PEG-succinimidyl carbonate
- Azido-PEG-aminoacetic acid-NHS ester
- Azido-PEG-phosphonic acid
Comparison: Azide-PEG5-t-butyl ester is unique due to its combination of an azide group and a t-butyl ester group, which allows for both Click Chemistry reactions and deprotection under acidic conditions. This dual functionality makes it highly versatile compared to other similar compounds that may only contain one reactive group .
Propiedades
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3O7/c1-17(2,3)27-16(21)4-6-22-8-10-24-12-14-26-15-13-25-11-9-23-7-5-19-20-18/h4-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXALMUKZGZJKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid](/img/structure/B605714.png)

![2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile](/img/structure/B605720.png)







![N-(2-hydroxyethyl)-1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)-6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide](/img/structure/B605736.png)
![2-[4-[3-[(4-Oxidanylidene-3~{h}-Phthalazin-1-Yl)methyl]phenyl]carbonylpiperazin-1-Yl]pyridine-3-Carbonitrile](/img/structure/B605737.png)
